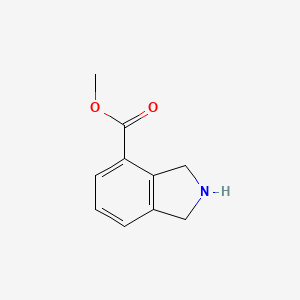

Methyl isoindoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl isoindoline-4-carboxylate is a fused-ring heterocyclic compound. It is a useful synthetic intermediate in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid . This compound is used as a reagent in the synthesis of aminoalkylbenzoic acid derivatives for the treatment of various disorders .

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis

The molecular formula of Methyl isoindoline-4-carboxylate hydrochloride is C10H12ClNO2 . It has an average mass of 213.661 Da and a monoisotopic mass of 213.055649 Da .Physical And Chemical Properties Analysis

Methyl isoindoline-4-carboxylate hydrochloride is a solid at room temperature . It has a boiling point of 345.6°C at 760 mmHg .Aplicaciones Científicas De Investigación

Methyl isoindoline-4-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Drug Development: “Methyl isoindoline-4-carboxylate” has shown potential in drug development, particularly as an inhibitor against influenza A. Compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate, a derivative, exhibited inhibitory activity with an IC 50 value of 7.53 μmol/L and a high selectivity index (SI) value against the CoxB3 virus .

Organic Synthesis: This compound is also utilized in organic synthesis. It serves as a precursor for various indole derivatives, which are prevalent moieties in numerous natural products and pharmaceuticals. The synthesis methods developed for isoindoline derivatives involve domino reactions with donor-acceptor cyclopropanes and primary amines .

Materials Science: In materials science, “Methyl isoindoline-4-carboxylate” is used in the development of photochromic materials. These materials change color when exposed to light, and are useful in various applications such as sunglasses, windshields, and light-sensitive eyeglasses .

Safety and Hazards

Mecanismo De Acción

Target of Action

These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific mode of action of Methyl isoindoline-4-carboxylate is currently unknown due to the lack of research . .

Pharmacokinetics

. The impact of these properties on the bioavailability of Methyl isoindoline-4-carboxylate is currently unknown.

Propiedades

IUPAC Name |

methyl 2,3-dihydro-1H-isoindole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8/h2-4,11H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKIFEBBHBMCPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)